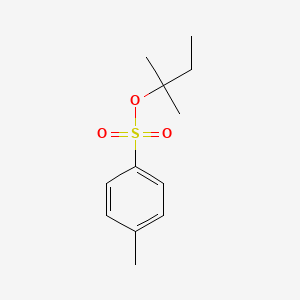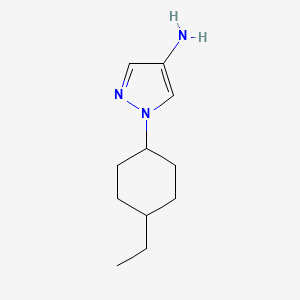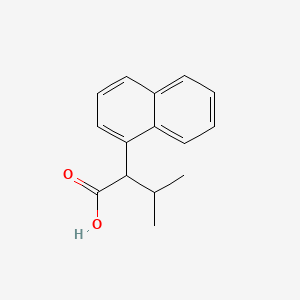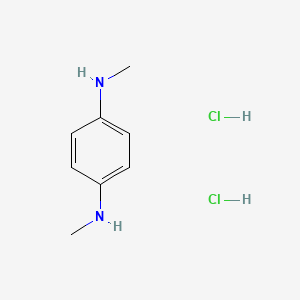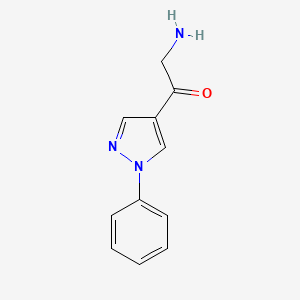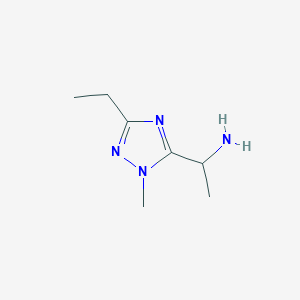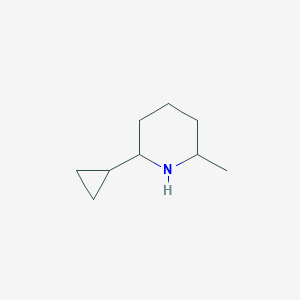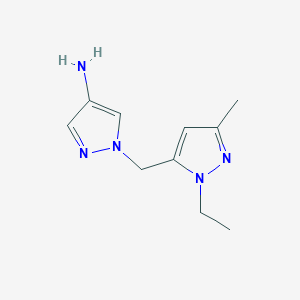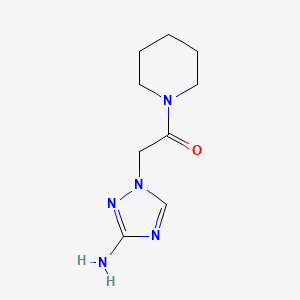
2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a triazole ring and a piperidine ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Final Assembly: The final compound is obtained by coupling the triazole and piperidine intermediates under suitable conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the triazole or piperidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be explored for their interactions with enzymes, receptors, or other biological targets.
Medicine
Medicinal chemistry could investigate this compound for potential therapeutic applications, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials, catalysts, or other functional products.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, nucleic acids, or other biomolecules, potentially inhibiting or modulating their function. The triazole ring might interact with metal ions or other cofactors, while the piperidine ring could influence the compound’s overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Piperidin-1-yl)ethan-1-one: A simpler analog without the triazole ring.
3-Amino-1h-1,2,4-triazole: A compound with the triazole ring but lacking the piperidine moiety.
2-(1H-1,2,4-Triazol-1-yl)ethan-1-one: A compound with a similar structure but different functional groups.
Uniqueness
The combination of the triazole and piperidine rings in 2-(3-Amino-1h-1,2,4-triazol-1-yl)-1-(piperidin-1-yl)ethan-1-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H15N5O |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
2-(3-amino-1,2,4-triazol-1-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C9H15N5O/c10-9-11-7-14(12-9)6-8(15)13-4-2-1-3-5-13/h7H,1-6H2,(H2,10,12) |
InChI-Schlüssel |
QSOFGONVSFWDHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


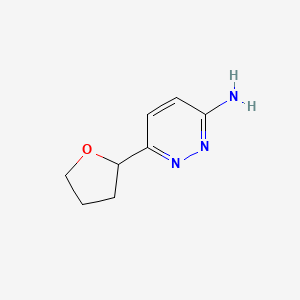
![4-[(2-Nitrophenyl)methyl]piperidine](/img/structure/B13532263.png)
